molecular formula C4H5NO4 B585464 L-Serine N-Carboxyanhydride CAS No. 33043-54-8

L-Serine N-Carboxyanhydride

Cat. No.: B585464
CAS No.: 33043-54-8
M. Wt: 131.087
InChI Key: KVUIJQRUDVLWAI-REOHCLBHSA-N
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Description

“(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione” is a chemical compound with the molecular formula C4H5NO4 . It has a molecular weight of 131.087 . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione” consists of 4 carbon atoms, 5 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

Analytical Methods for Determining Antioxidant Activity

Antioxidants play a crucial role across multiple scientific fields, including food engineering, medicine, and pharmacy. Oxazolidinones, due to their structural uniqueness, could be implicated in studies related to antioxidant activity due to their potential chemical reactivity and interaction with biological molecules. Methods like ORAC, HORAC, TRAP, and TOSC, among others, are critical for determining the antioxidant capacity of complex samples, which could include oxazolidinone derivatives or related compounds. These assays, based on chemical reactions, are pivotal in analyzing the kinetics or equilibrium states of antioxidants, often involving spectrophotometry to monitor characteristic colors or solution discoloration (Munteanu & Apetrei, 2021).

Oxazolidinones in Antimicrobial Research

Oxazolidinones represent a novel chemical class of synthetic antimicrobial agents displaying unique mechanisms of protein synthesis inhibition. They exhibit bacteriostatic activity against major human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci. Linezolid, a clinically developed oxazolidinone, showcases the class's potential with favorable pharmacokinetics and a broad spectrum of action against resistant gram-positive organisms. This highlights the possibility of investigating (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione within similar contexts for antimicrobial properties (Diekema & Jones, 2000).

Applications in Asymmetric Catalysis

Oxazolidinone derivatives, due to their chiral nature and ability to coordinate to metals, have found significant applications in asymmetric catalysis. These compounds derive from chiral amino alcohols and have been utilized in various metal-catalyzed transformations. The proximity of the stereocenter to the metal active site in these ligands influences the stereochemical outcomes of reactions. This suggests potential research avenues for (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione in the development of new catalytic systems or as ligands in asymmetric synthesis (Hargaden & Guiry, 2009).

Conversion to Furan Derivatives and Sustainable Materials

Research into the conversion of plant biomass into valuable chemicals highlights the role of heterocyclic compounds, such as furan derivatives, in developing new materials, fuels, and chemicals. While not directly related, this research area underlines the potential of oxazolidinones and similar structures in sustainability efforts. For example, 5-hydroxymethylfurfural (HMF), a key biomass-derived platform chemical, and its derivatives, suggest the viability of exploring (4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione in similar transformative processes for sustainable chemistry applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Mechanism of Action

Target of Action

L-Serine N-Carboxyanhydride (L-Serine NCA) primarily targets amino acids and peptides. It is used in the synthesis of polypeptides through ring-opening polymerization (ROP). The primary role of L-Serine NCA is to act as a monomer in the formation of polypeptides, which are essential for various biological functions and applications in biomaterials .

Mode of Action

L-Serine NCA interacts with nucleophiles, such as amines, initiating a ring-opening polymerization process. This interaction leads to the formation of polypeptides by linking amino acid units together. The ring-opening mechanism involves the nucleophilic attack on the carbonyl carbon of the NCA, resulting in the formation of a linear polypeptide chain and the release of carbon dioxide .

Biochemical Pathways

The primary biochemical pathway affected by L-Serine NCA is the synthesis of polypeptides. This pathway involves the polymerization of amino acids into long chains, which can then fold into specific structures to form functional proteins. The downstream effects include the formation of various secondary structures, such as alpha-helices and beta-sheets, which are crucial for the biological activity of proteins .

Pharmacokinetics

L-Serine NCA is moisture-sensitive and can hydrolyze to form the parent amino acid, L-serine, which may affect its stability and efficacy in biological systems .

Result of Action

The molecular and cellular effects of L-Serine NCA’s action include the formation of polypeptides with specific sequences and structures. These polypeptides can mimic natural proteins and have applications in drug delivery, tissue engineering, and other biomedical fields. The ability to control the polymerization process allows for the synthesis of polypeptides with desired properties and functionalities .

Action Environment

Environmental factors such as temperature, pH, and moisture significantly influence the action, efficacy, and stability of L-Serine NCA. High temperatures and moisture can lead to the hydrolysis of the compound, reducing its effectiveness in polymerization reactions. Optimal conditions for its use typically involve anhydrous environments and controlled temperatures to ensure efficient polymerization and stability .

This compound plays a crucial role in the synthesis of polypeptides, offering valuable applications in biomaterials and biomedical research. Understanding its mechanism of action and the factors influencing its stability can enhance its utility in various scientific and industrial fields.

: Amino acid N-carboxyanhydride - Wikipedia : Ring-Opening Polymerization of N-Carboxyanhydrides for Preparation of Polypeptides and Polypeptide-Based Hybrid Materials with Various Molecular Architectures | SpringerLink

Properties

IUPAC Name

(4S)-4-(hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO4/c6-1-2-3(7)9-4(8)5-2/h2,6H,1H2,(H,5,8)/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUIJQRUDVLWAI-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)OC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1C(=O)OC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40717468
Record name (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33043-54-8
Record name (4S)-4-(Hydroxymethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40717468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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